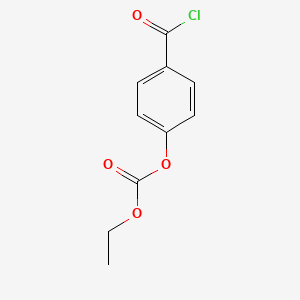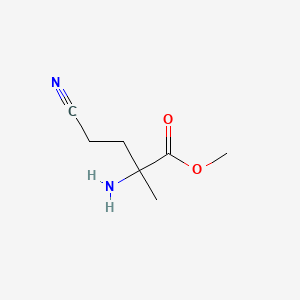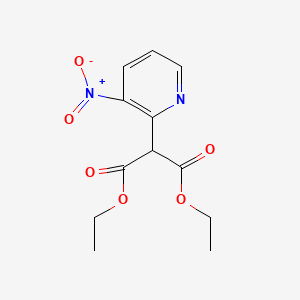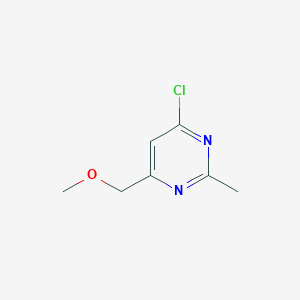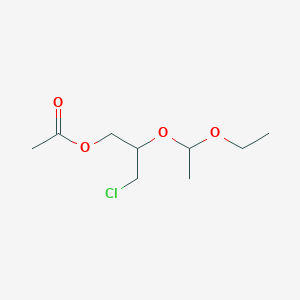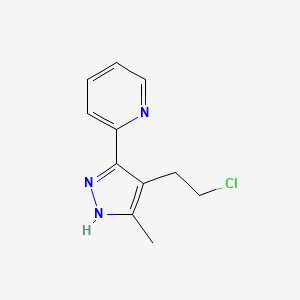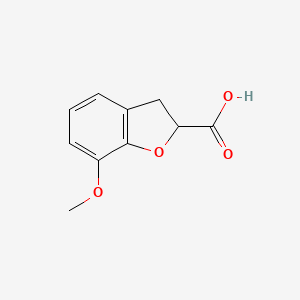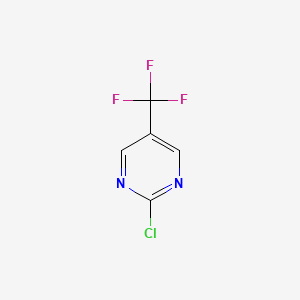
2-Chloro-5-(trifluoromethyl)pyrimidine
Vue d'ensemble
Description
2-Chloro-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative . It has the empirical formula C5H2ClF3N2 and a molecular weight of 182.53 . The systematic name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-5-trifluoromethylpyridine with ferric chloride . The reaction is carried out at a temperature of 150-170 °C for 18 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string FC(F)(F)c1cnc(Cl)nc1 . The InChI string for this compound is InChI=1S/C5H2ClF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H .Chemical Reactions Analysis
The chloride in this compound can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 48-52 °C . It has a density of 1.5±0.1 g/cm3 and a boiling point of 222.1±35.0 °C at 760 mmHg . The compound has a vapor pressure of 0.2±0.4 mmHg at 25°C .Applications De Recherche Scientifique
Synthesis and Functionalization
2-Chloro-5-(trifluoromethyl)pyrimidine is utilized in the synthesis of various chemical compounds. For instance, it is involved in generating metal-bearing and trifluoromethyl-substituted pyrimidines. This compound can yield 5-carboxylic acids when treated with isopropylmagnesium chloride or butyllithium followed by carboxylation. Such reactions are significant in producing specialized chemical structures for further research and application in various fields (Schlosser, Lefebvre, & Ondi, 2006).
Role in Medicinal Chemistry
This compound has applications in medicinal chemistry. It serves as a core structure in synthesizing inhibitors that target NF-kappaB and AP-1 gene expression. Such compounds are significant in exploring potential treatments for various diseases. The compound's structure allows for modifications, which can lead to the development of new therapeutic agents (Palanki et al., 2000).
Applications in Organic Electronics
The compound is also used in creating new classes of organic electronics. It has been employed in synthesizing heteroleptic Ir(III) metal complexes, which show promise in the development of organic light-emitting diodes (OLEDs). Such applications are crucial for advancing technology in display and lighting systems (Chang et al., 2013).
Antiviral and Anticancer Research
This compound plays a role in the development of antiviral and anticancer drugs. For example, derivatives of this compound have been synthesized and evaluated for their antiproliferative activity on cancer cell lines, demonstrating potential therapeutic applications in oncology (Becan et al., 2022).
Diverse Synthetic Intermediates
This compound acts as a versatile synthetic intermediate in various chemical reactions. It is used for synthesizing diverse chemical structures, indicating its broad application in synthetic chemistry. This versatility is essential for creating compounds with potential applications in different scientific fields (Tang, Wang, Li, & Wang, 2014).
Mécanisme D'action
Target of Action
Molecules with a trifluoromethyl group have been shown to exhibit improved drug potency toward enzymes such as reverse transcriptase .
Mode of Action
It is known that trifluoromethylated compounds can interact with their targets via key hydrogen bonding interactions .
Result of Action
It is known that trifluoromethylated compounds can enhance drug potency .
Safety and Hazards
2-Chloro-5-(trifluoromethyl)pyrimidine is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCYTQLXAIDJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536599 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69034-12-4 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


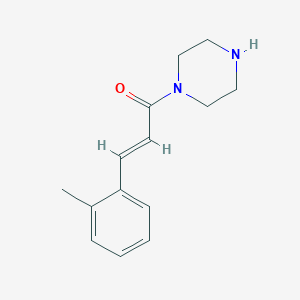

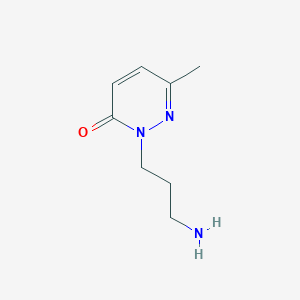
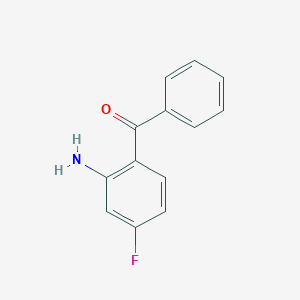
![Methyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1367385.png)
